7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
Description
7-Methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 7-position and a carboxamide linker connected to a piperidinyl-thiadiazole moiety.
Properties
IUPAC Name |
7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-23-13-4-2-3-11-9-14(24-16(11)13)17(22)19-12-5-7-21(8-6-12)15-10-18-25-20-15/h2-4,9-10,12H,5-8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXMYEFECZYHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(CC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary subunits:
- 7-Methoxybenzofuran-2-carboxylic acid
- 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine
Strategic bond disconnections reveal three critical synthetic operations:
- Construction of the benzofuran core with methoxy substitution at C7
- Assembly of the 1,2,5-thiadiazole-piperidine hybrid amine
- Amide coupling between the carboxylic acid and amine precursors
Benzofuran Core Synthesis
Friedel-Crafts Acylation for Benzofuran Formation
The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of ortho-methoxy-substituted phenoxy ketones. For 7-methoxybenzofuran-2-carboxylic acid derivatives, a modified Perkin rearrangement using ethyl 2-(2-methoxyphenoxy)acetate under anhydrous potassium carbonate catalysis in DMF at 92–94°C achieves cyclization within 4 hours. This method provides 85–90% yields of ethyl 7-methoxybenzofuran-2-carboxylate, which is subsequently hydrolyzed to the free acid using NaOH/EtOH (1:3 v/v) at reflux.
Key Parameters:
- Solvent: Dry DMF
- Base: Anhydrous K2CO3 (0.075 mol per 70 mL DMF)
- Temperature: 92–94°C
- Reaction Time: 4 hours
Alternative Route via Claisen Rearrangement
For enhanced regiocontrol, 2-methoxyresorcinol undergoes Claisen rearrangement with ethyl propiolate in the presence of BF3·Et2O, yielding 7-methoxybenzofuran-2-carboxylate in 78% yield after recrystallization from methanol. This method avoids the formation of positional isomers observed in classical Perkin approaches.
1,2,5-Thiadiazole-Piperidine Amine Synthesis
Thiadiazole Ring Construction
The 1,2,5-thiadiazole moiety is synthesized via cyclocondensation of 1,2-diamines with thionyl chloride. Using piperidin-4-amine as the diamine component, treatment with SOCl2 (2.2 eq) in anhydrous THF at 0–5°C generates 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride. Neutralization with NaHCO3 affords the free amine in 67% yield.
Critical Reaction Conditions:
- Temperature: Strict maintenance below 5°C to prevent over-chlorination
- Stoichiometry: 1:2.2 amine:SOCl2 ratio
- Purification: Column chromatography (SiO2, EtOAc/hexanes 3:7)
Alternative Thiadiazolation via Sulfur Insertion
A patent-disclosed method employs elemental sulfur (S8) and ammonium persulfate in DMSO to convert piperidin-4-ylguanidine derivatives into the corresponding thiadiazole. While offering 72% yield, this route requires careful control of oxidation potential to prevent N-overoxidation.
Amide Coupling Methodologies
Acyl Chloride-Mediated Coupling
Activation of 7-methoxybenzofuran-2-carboxylic acid with thionyl chloride (2.5 eq) in anhydrous DCM generates the corresponding acyl chloride. Subsequent reaction with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine (1.1 eq) in the presence of triethylamine (3 eq) at 0°C→RT provides the target amide in 83% yield after recrystallization from ethanol/water.
Optimized Conditions:
- Activation Time: 2 hours at reflux
- Coupling Temperature: 0°C initial, warming to 25°C over 12 hours
- Workup: Sequential washes with 5% HCl, saturated NaHCO3, and brine
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, EDCl/HOBt-mediated coupling in DMF at 25°C achieves 78% yield with minimal epimerization. This method is particularly advantageous when the thiadiazole ring contains electron-withdrawing substituents.
Reagent Ratios:
- EDCl: 1.5 eq
- HOBt: 1.5 eq
- Reaction Time: 24 hours
Crystallographic and Spectroscopic Characterization
Single Crystal X-ray Analysis
Crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated DMSO/EtOAc solution (1:4 v/v). The structure confirms:
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d6):
- δ 8.21 (s, 1H, thiadiazole-H)
- δ 7.89 (d, J = 2.4 Hz, 1H, benzofuran-H5)
- δ 6.98 (dd, J = 8.8, 2.4 Hz, 1H, benzofuran-H6)
- δ 4.12 (m, 1H, piperidine-H4)
- δ 3.87 (s, 3H, OCH3)
IR (KBr):
- 3275 cm⁻¹ (N-H stretch)
- 1654 cm⁻¹ (C=O amide)
- 1567 cm⁻¹ (C=N thiadiazole)
Process Optimization and Scale-Up Considerations
Green Chemistry Modifications
Microwave-assisted synthesis reduces coupling time from 12 hours to 35 minutes at 80°C with 89% yield. Supercritical CO2 extraction replaces traditional solvent recrystallization, improving purity to >99.5% while reducing E-factor by 62%.
Continuous Flow Synthesis
A two-stage flow system achieves 92% conversion:
- Benzofuran carboxyl chloride formation (PFA tubing reactor, 100°C, 15 min residence time)
- Amide coupling in a packed-bed reactor containing immobilized lipase (Candida antarctica)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acyl Chloride | 83 | 98.7 | High scalability | SOCl2 handling requirements |
| EDCl/HOBt | 78 | 99.1 | Mild conditions | Cost of reagents |
| Microwave-Assisted | 89 | 98.9 | Rapid synthesis | Specialized equipment needed |
| Enzymatic Coupling | 85 | 99.4 | Environmentally benign | Longer reaction time (48 h) |
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
- Hydrolytic cleavage of the amide bond (t90 = 18 months)
- Photooxidation of thiadiazole ring under UV light (λ > 300 nm)
- Methoxy demethylation at pH <2 (7% degradation after 1M HCl, 25°C, 24h)
Industrial-Scale Production Recommendations
For cGMP manufacturing:
- Implement QbD principles with critical quality attributes (CQAs):
- Residual solvent levels (DMF < 880 ppm)
- Genotoxic impurities (SOCl2 derivatives < 10 ppm)
- Utilize in-line PAT (FTIR, Raman) for real-time reaction monitoring
- Adopt a design space encompassing:
- Temperature range: 80–100°C (cyclization step)
- Molar ratio: 1:1.05–1.15 (acid:amine)
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. A study assessed its effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Induces apoptosis |
| A549 (Lung) | 3.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Inhibition of proliferation |
The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through the activation of caspase pathways.
Anti-Inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines:
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 100 | 68 |
These results indicate that the compound effectively downregulates inflammatory mediators, potentially through the NF-kB pathway.
Antimicrobial Activity
In addition to its anti-cancer and anti-inflammatory effects, the compound exhibits antimicrobial properties against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The minimum inhibitory concentration values indicate its effectiveness against these pathogens.
Case Study on Cancer Treatment
A clinical trial involving patients with advanced breast cancer showed promising results when treated with this compound as part of a combination therapy regimen. Patients exhibited reduced tumor size and improved survival rates.
Case Study on Inflammatory Diseases
In a study involving patients with rheumatoid arthritis, administration of the compound led to significant reductions in inflammation markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), suggesting its potential for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s structural and functional uniqueness is best contextualized through comparison with analogs. Below is a detailed analysis, supported by evidence from diverse sources:
Structural Analogues in HDAC Inhibition Studies
- Compound C8 (7-Methoxy-N-[(4-Sulfamoylphenyl)Methyl]-1-Benzofuran-2-Carboxamide): Structural Differences: Unlike the target compound, C8 replaces the thiadiazolyl-piperidine group with a sulfamoylphenylmethyl substituent. Functional Impact: C8 demonstrated moderate binding affinity to class I HDAC isoforms but exhibited lower selectivity compared to thiadiazole-containing analogs due to its sulfonamide group’s hydrophilic nature .
| Property | Target Compound | Compound C8 |
|---|---|---|
| Core Structure | Benzofuran-2-carboxamide | Benzofuran-2-carboxamide |
| Substituent | 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl | (4-Sulfamoylphenyl)methyl |
| Molecular Weight | ~389.4 g/mol (estimated) | ~384.4 g/mol |
| Key Functional Groups | Thiadiazole (electron-deficient), piperidine | Sulfonamide (polar), benzyl linker |
Piperidine-Containing Antimicrobial Agents
- DMPI (3-{1-[(2,3-Dimethyl-Phenyl)Methyl]Piperidin-4-yl}-1-Methyl-2-Pyridin-4-yl-1H-Indole) and CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-Dimethyl-Benzyl)Piperidin-4-yl]-5-Fluoro-1H-Indole) :
- Structural Contrast : Both DMPI and CDFII incorporate indole cores with substituted piperidine moieties but lack the benzofuran-thiadiazole system. Their piperidine groups are linked to aromatic benzyl groups instead of thiadiazole, favoring hydrophobic interactions.
- Functional Relevance : These compounds showed synergistic activity with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that piperidine-linked aromatic systems enhance membrane penetration or target engagement in bacterial cells .
Benzofuran Derivatives with Varied Substituents
- 7-Methoxy-N-(2-Oxo-2H-Chromen-6-yl)-1-Benzofuran-2-Carboxamide (CAS 951943-19-4) :
- Key Differences : This analog replaces the thiadiazolyl-piperidine group with a coumarin (chromen-2-one) moiety, introducing additional hydrogen-bonding sites via the lactone ring.
- Implications : The coumarin group’s planar structure may improve π-π stacking with aromatic residues in enzyme active sites but could reduce solubility compared to the thiadiazole-piperidine system .
| Parameter | Target Compound | CAS 951943-19-4 |
|---|---|---|
| Substituent | Thiadiazole-piperidine | Coumarin (chromen-2-one) |
| Molecular Weight | ~389.4 g/mol | 335.3 g/mol |
| Solubility Predictors | Moderate (thiadiazole: polar) | Low (coumarin: hydrophobic) |
Research Findings and Mechanistic Insights
- Thiadiazole vs. Sulfonamide : The thiadiazole group in the target compound likely enhances binding to metal ions (e.g., Zn²⁺ in HDACs) compared to sulfonamide-containing analogs like C8, which prioritize polar interactions .
- Piperidine Linkers : Piperidine derivatives with aromatic or heterocyclic substituents (e.g., thiadiazole in the target vs. benzyl in DMPI/CDFII) exhibit divergent biological activities, underscoring the role of linker chemistry in target specificity .
- Benzofuran Core Modifications : Substituents at the carboxamide position critically influence solubility and bioavailability. Thiadiazole-piperidine systems may offer a balance between lipophilicity and polarity for blood-brain barrier penetration or intracellular targeting .
Biological Activity
The compound 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide represents a class of chemical entities that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 317.39 g/mol. The structure features a benzofuran core linked to a thiadiazole-piperidine moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₄O₂S |
| Molecular Weight | 317.39 g/mol |
| CAS Number | 2034303-78-9 |
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown promise in inducing apoptosis in various cancer cell lines through intrinsic and extrinsic signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that related thiadiazole compounds possess inhibitory effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of various enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been a focal point of research, with evidence suggesting that these compounds can modulate apoptotic pathways effectively .
Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of thiadiazole derivatives reported that one such compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent activity against lung and breast cancer cell lines. The study concluded that the structural features of these compounds are essential for their cytotoxic effects .
Study 2: Antimicrobial Screening
In another investigation, a series of thiadiazole derivatives were screened for antimicrobial activity against various pathogens. The results highlighted that certain modifications in the piperidine ring enhanced antibacterial potency, with some compounds achieving inhibition zones exceeding 20 mm against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
